beta-D-Glucopyranoside, (3beta)-20-(beta-D-glucopyranosyloxy)dammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-

Description

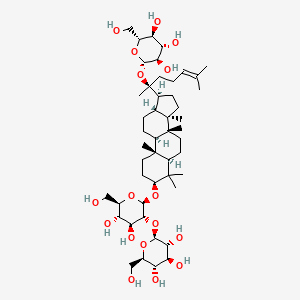

Structure

2D Structure

Properties

CAS No. |

156012-92-9 |

|---|---|

Molecular Formula |

C48H82O17 |

Molecular Weight |

931.2 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3 |

InChI Key |

NJPDRQDELKMUTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C |

melting_point |

254 - 256 °C |

physical_description |

Solid |

Origin of Product |

United States |

Chemical Profile of Vinaginsenoside R3

Molecular Structure and Chemical Formula

Vinaginsenoside R3 is a triterpenoid (B12794562) saponin (B1150181) with the molecular formula C₄₈H₈₂O₁₇. nih.govphytopurify.com Its complex structure consists of a dammarenediol II aglycone linked to sugar moieties. biocrick.comebi.ac.uk

Primary Occurrence in Panax vietnamensis

Physicochemical Properties

The following table summarizes key physicochemical properties of Vinaginsenoside R3.

| Property | Value | Source |

| Molecular Weight | 931.15 g/mol | lookchem.com |

| Molecular Formula | C₄₈H₈₂O₁₇ | nih.govphytopurify.com |

| CAS Number | 156012-92-9 | nih.govlookchem.com |

| Density (Predicted) | 1.35±0.1 g/cm³ | lookchem.com |

| Boiling Point (Predicted) | 990.1±65.0 °C | lookchem.com |

| pKa (Predicted) | 12.85±0.70 | lookchem.com |

Spectroscopic Data (NMR, MS)

The structural elucidation of Vinaginsenoside R3 relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). jst.go.jpkoreascience.kr

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition. koreascience.kr Tandem MS (MS²) experiments help in identifying the structure by showing the fragmentation patterns, particularly the loss of sugar units from the aglycone core. researchgate.net For Vinaginsenoside R3, MS/MS analysis reveals characteristic fragmentation corresponding to its specific glycosidic linkages. researchgate.net

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the detailed three-dimensional structure. koreascience.kr Specific chemical shifts and coupling constants in the NMR spectra provide information about the configuration of the aglycone and the nature and linkage points of the sugar chains. tandfonline.com Techniques like HSQC and HMBC are used to establish correlations between protons and carbons, confirming the complete structural assignment. koreascience.kr

Biosynthesis and Biotransformation Pathways

Precursor Pathways in Vinaginsenoside R3 Biosynthesis

The journey to synthesizing Vinaginsenoside R3 begins with the production of its fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These five-carbon units are the universal precursors for all terpenoids, including the triterpenoid (B12794562) backbone of ginsenosides (B1230088). researchgate.netgenome.jp In plants, two distinct pathways, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, are responsible for generating IPP and DMAPP. nih.govscientific.net

Mevalonate (MVA) Pathway Contributions

Operating primarily in the cytosol, the MVA pathway is a crucial route for isoprenoid biosynthesis in a wide range of organisms, including plants, animals, and fungi. frontiersin.orgnumberanalytics.commetwarebio.com The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov A series of enzymatic steps then convert HMG-CoA into mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP. numberanalytics.comnih.gov While both the MVA and MEP pathways contribute to the ginsenoside precursor pool, studies suggest that the MVA pathway is the predominant contributor to the biosynthesis of ginsenosides in Panax species. frontiersin.orgnih.gov

Key enzymes in the MVA pathway include:

Acetyl-CoA C-acetyltransferase (AACT)

HMG-CoA synthase (HMGS)

HMG-CoA reductase (HMGR) numberanalytics.com

Mevalonate kinase (MVK)

Phosphomevalonate kinase (PMK)

Diphosphomevalonate decarboxylase (MVD) nih.gov

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Acetyl-CoA C-acetyltransferase | AACT | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| HMG-CoA synthase | HMGS | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov |

| HMG-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. numberanalytics.comnih.gov |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. nih.gov |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. nih.gov |

| Diphosphomevalonate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to yield isopentenyl pyrophosphate (IPP). nih.govnih.gov |

Methylerythritol Phosphate (MEP) Pathway Contributions

Located within the plastids of plant cells, the MEP pathway provides an alternative route to IPP and DMAPP. nih.govfrontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net While historically the MVA pathway was considered the primary source for ginsenoside precursors, recent research, including inhibitor studies on Panax ginseng hairy roots, has demonstrated that the MEP pathway also contributes to ginsenoside biosynthesis. nih.gov Although its contribution may be less significant than the MVA pathway in roots, it appears to play a more substantial role in the leaves. nih.gov

Enzymology of Vinaginsenoside R3 Biosynthesis

The formation of the complex Vinaginsenoside R3 molecule from the simple precursors IPP and DMAPP is a multi-step process catalyzed by a series of specialized enzymes. These enzymes are responsible for creating the triterpene backbone, modifying it through hydroxylation, and finally attaching sugar moieties.

Role of Oxidosqualene Cyclases (OSCs)

The first committed step in the biosynthesis of the triterpenoid skeleton is the cyclization of 2,3-oxidosqualene (B107256). nih.govresearchgate.net This reaction is catalyzed by oxidosqualene cyclases (OSCs), which are crucial for generating the diversity of triterpenoid structures found in nature. nih.govresearchgate.net In the context of ginsenoside biosynthesis, specific OSCs, such as dammarenediol-II synthase, catalyze the formation of the dammarane-type skeleton, which is the foundational structure for many ginsenosides, including the ocotillol-type aglycone of Vinaginsenoside R3. nih.govresearchgate.netkoreascience.kr Research on Panax vietnamensis has led to the cloning and characterization of several OSC genes, providing insight into the specific enzymes responsible for producing the precursors to its unique ginsenoside profile. nih.govresearchgate.net

Function of Cytochrome P450 Monooxygenases (CYP450s)

Following the formation of the initial triterpene skeleton, a superfamily of enzymes known as cytochrome P450 monooxygenases (CYP450s) plays a critical role in modifying the structure through oxidation and hydroxylation reactions. mdpi.comresearchgate.net These modifications are essential for creating the vast diversity of ginsenosides. mdpi.com In the biosynthesis of dammarane-type ginsenosides, specific CYP450s are responsible for hydroxylating the dammarenediol-II backbone at various positions. oup.com For instance, protopanaxadiol (B1677965) synthase (CYP716A47) hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol, while protopanaxatriol (B1242838) synthase (CYP716A53v2) further hydroxylates protopanaxadiol at the C-6 position to yield protopanaxatriol. oup.com The specific hydroxylations on the ocotillol-type aglycone of Vinaginsenoside R3 are also mediated by CYP450 enzymes. mdpi.com

Table 2: Key Cytochrome P450 Enzymes in Ginsenoside Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Protopanaxadiol synthase | CYP716A47 | Catalyzes the C-12 hydroxylation of dammarenediol-II to form protopanaxadiol. | oup.com |

| Protopanaxatriol synthase | CYP716A53v2 | Catalyzes the C-6 hydroxylation of protopanaxadiol to form protopanaxatriol. | oup.com |

Glycosyltransferases (GTs) in Sugar Moiety Attachment

The final step in the biosynthesis of Vinaginsenoside R3 involves the attachment of sugar moieties to the aglycone backbone, a process known as glycosylation. nih.gov This crucial step is catalyzed by a diverse group of enzymes called UDP-dependent glycosyltransferases (UGTs). nih.govsigmaaldrich.comsigmaaldrich.com These enzymes transfer sugar molecules, typically from a UDP-sugar donor, to specific hydroxyl groups on the aglycone. sigmaaldrich.comnih.gov The number, type, and linkage of these sugar chains are what define the specific ginsenoside. nih.gov For example, in the synthesis of other ginsenosides like Rg3 and Rd, specific UGTs such as PgUGT74AE2 and PgUGT94Q2 have been identified to sequentially add glucose moieties. nih.gov The glycosylation pattern of Vinaginsenoside R3, which features sugar chains at specific positions on its ocotillol-type aglycone, is the result of the action of specific glycosyltransferases. chemicalbook.comhebmu.edu.cn The biotransformation of ocotillol-type saponins (B1172615) can also involve deglycosylation, where sugar moieties are removed. nih.gov

Genetic and Molecular Regulation of Biosynthetic Processes

The biosynthesis of dammarane-type saponins, including vinaginsenoside R3, is a complex process governed by a suite of genes and regulatory networks. While direct genetic studies on vinaginsenoside R3 are limited, extensive research on the biosynthesis of related ginsenosides in Panax species provides a robust model for its molecular regulation. The synthesis pathway is primarily controlled at the transcriptional level, involving key enzymes and transcription factors that respond to both developmental cues and environmental stimuli.

The foundational steps of saponin (B1150181) biosynthesis occur through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Studies indicate that the MVA pathway, located in the cytosol, is the predominant contributor to ginsenoside biosynthesis. nih.govfrontiersin.org These precursors are then converted to 2,3-oxidosqualene, the direct precursor for the triterpene skeleton. frontiersin.orgmdpi.com This multi-step conversion is catalyzed by a series of key enzymes whose genes have been cloned and characterized, particularly in Panax notoginseng. mdpi.comresearcher.life

Key enzymes in the saponin biosynthetic pathway include:

Farnesyl Diphosphate Synthase (FPS): Catalyzes the formation of farnesyl diphosphate (FPP). mdpi.comresearcher.life Overexpression of the FPS gene has been shown to increase saponin content, identifying it as a rate-limiting enzyme. mdpi.com

Squalene (B77637) Synthase (SS): Catalyzes the condensation of two FPP molecules to form squalene. frontiersin.orgnih.gov Overexpression of the SS gene can significantly boost the production of triterpenoids. mdpi.com

Squalene Epoxidase (SE): Catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. frontiersin.orgnih.gov

Dammarenediol-II Synthase (DS): A crucial oxidosqualene cyclase that catalyzes the cyclization of 2,3-oxidosqualene to generate dammarenediol-II, the aglycone backbone of vinaginsenoside R3. mdpi.comnih.govtandfonline.com

The final structural diversity of saponins is achieved through subsequent modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.commdpi.com CYP450s are responsible for hydroxylating the triterpene backbone, while UGTs catalyze the attachment of sugar moieties to the aglycone at various positions, creating a vast array of different saponins. frontiersin.orgnih.govmdpi.com The differential expression of specific CYP450 and UGT genes in different plant tissues is linked to the tissue-specific accumulation of various saponins. mdpi.comresearchgate.net

The expression of these biosynthetic genes is tightly controlled by various transcription factors (TFs). Several TF families, including MYB, bHLH, and NAC, have been identified as key regulators. nih.govmdpi.comnih.gov

MYB Transcription Factors: In P. notoginseng, the R2R3-MYB transcription factor PnMYB4 acts as a repressor, directly binding to the promoters of PnSS, PnSE, and PnDS to downregulate their expression and reduce saponin accumulation. nih.govresearchgate.net Conversely, PnMYB1 is a positive regulator. nih.govresearchgate.net PnMYB4 competes with PnMYB1 for interaction with PnbHLH, a positive regulatory partner, creating a complex module that fine-tunes saponin production. nih.govresearchgate.net

bHLH Transcription Factors: PnbHLH1 has been identified as a positive regulator of triterpenoid saponin biosynthesis in P. notoginseng. researchgate.net

NAC Transcription Factors: The NAC transcription factor PnNAC03 has been shown to positively regulate saponin biosynthesis by directly binding to the promoters of key genes like PnSS, PnSE, and PnDS and enhancing their expression. nih.gov

Hormonal signals, particularly jasmonates like methyl jasmonate (MeJA), also play a significant role. MeJA treatment can induce the expression of regulatory TFs and key biosynthetic genes, leading to enhanced saponin accumulation. frontiersin.orgnih.gov

Table 1: Key Genes and Transcription Factors in Saponin Biosynthesis Relevant to Vinaginsenoside R3

| Gene/Factor | Type | Function | Reference |

|---|---|---|---|

| FPS (Farnesyl Diphosphate Synthase) | Biosynthetic Enzyme | Catalyzes the synthesis of farnesyl diphosphate (FPP), a key precursor. | mdpi.com |

| SS (Squalene Synthase) | Biosynthetic Enzyme | Catalyzes the formation of squalene from FPP. | mdpi.comnih.gov |

| SE (Squalene Epoxidase) | Biosynthetic Enzyme | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | mdpi.comnih.gov |

| DS (Dammarenediol-II Synthase) | Biosynthetic Enzyme | Catalyzes the cyclization of 2,3-oxidosqualene to dammarenediol-II. | mdpi.comnih.gov |

| CYP450s (Cytochrome P450s) | Modifying Enzyme | Catalyze hydroxylation reactions on the saponin aglycone. | frontiersin.orgmdpi.com |

| UGTs (UDP-glycosyltransferases) | Modifying Enzyme | Catalyze the attachment of sugar moieties to the aglycone. | frontiersin.orgmdpi.com |

| PnMYB4 | Transcription Factor (Repressor) | Binds to promoters of PnSS, PnSE, and PnDS to repress saponin biosynthesis. | nih.govresearchgate.net |

| PnMYB1 | Transcription Factor (Activator) | Positively regulates saponin biosynthesis, competes with PnMYB4. | nih.govresearchgate.net |

| PnbHLH1 | Transcription Factor (Activator) | Acts as a positive regulator of saponin biosynthesis. | researchgate.net |

| PnNAC03 | Transcription Factor (Activator) | Enhances expression of key saponin biosynthetic genes. | nih.gov |

Microbial and Enzymatic Biotransformation of Related Saponins Relevant to Vinaginsenoside R3

While plants produce a diverse array of saponins, many of the more abundant "major" ginsenosides are not easily absorbed by the human body. mdpi.com Microbial and enzymatic biotransformation presents a highly effective strategy to convert these major saponins into "minor" or "rare" saponins, which often exhibit enhanced bioavailability and pharmacological activity. scienceopen.comffc-okayama.com This process is directly relevant to vinaginsenoside R3, as the underlying principles of enzymatic modification of the dammarane (B1241002) skeleton are shared among related compounds.

The primary mechanism of biotransformation is the hydrolysis of glycosidic bonds, which removes sugar moieties from the saponin aglycone. scienceopen.combio-integration.org This deglycosylation is catalyzed by a variety of glycosidases, with β-glucosidases being the most prominent enzymes involved. mdpi.comscienceopen.com These enzymes can be sourced from a wide range of microorganisms, including fungi, bacteria, and endophytic microbes isolated from ginseng itself. ffc-okayama.comnih.gov

Fungal Transformation: Fungi, particularly from the genus Aspergillus, are widely used for saponin biotransformation.

Aspergillus niger and Aspergillus oryzae have been shown to produce β-glucosidases that can hydrolyze major ginsenosides. ffc-okayama.com For example, glycosidases from A. niger can convert ginsenoside Rf into 20(S)-protopanaxatriol (PPT). mdpi.com

Penicillium fimorum , an endophytic fungus, was found to transform major saponins like Rg1, Re, R1, and Rb1 into 13 different minor saponins, including a high yield of ginsenoside Rd. preprints.org

Other fungi such as Fusarium sacchari and Cordyceps sinensis have also demonstrated the ability to convert major ginsenosides into valuable minor forms like Compound K (CK). mdpi.commdpi.com

Bacterial Transformation: Various bacterial species, including those from soil and fermented foods, possess potent ginsenoside-hydrolyzing capabilities.

Paenibacillus species isolated from ginseng-cultivating soil can effectively convert ginsenoside Rb1 into Compound K through the pathway Rb1 → Rd → F2 → CK. vjs.ac.vn

An endophytic bacterium isolated from Panax quinquefolius was able to specifically convert ginsenoside Rc to Rd by producing an α-L-arabinofuranosidase that hydrolyzes the terminal sugar at the C-20 position. mdpi.com

Probiotic bacteria like Lactobacillus rhamnosus and yeasts from fermented products, such as Dekkera anomala from Mongolian fermented milk, can convert ginsenoside Rb1 to Rd. mdpi.comnih.gov

Enzymatic Transformation Pathways: The biotransformation pathways are often stepwise, with specific enzymes cleaving particular sugar linkages. For protopanaxadiol (PPD)-type saponins, which are structurally related to vinaginsenoside R3, common pathways have been elucidated. For instance, the conversion of ginsenoside Rb1, a major PPD-type saponin, typically proceeds as follows:

Rb1 → Rd → F2 → Compound K (CK) nih.govmdpi.com

This pathway involves the sequential removal of glucose units from the C-20 and C-3 positions of the aglycone. mdpi.com The specificity of the enzyme is crucial; some β-glucosidases preferentially hydrolyze the sugar at the C-20 position, while others act on the C-3 position. preprints.org For example, a crude enzyme from Penicillum fimorum was found to hydrolyze glucose at the C-3 position of Rb1 to produce CK, whereas a commercial β-glucosidase acted on the C-20 position to yield Rd. preprints.org This enzymatic specificity allows for the targeted production of desired minor saponins. mdpi.com

Table 2: Examples of Microbial and Enzymatic Biotransformation of Relevant Saponins

| Microorganism/Enzyme Source | Substrate Saponin(s) | Product Saponin(s) | Enzyme Type | Reference |

|---|---|---|---|---|

| Paenibacillus terrigena | Ginsenoside Rb1 | Rd, F2, Compound K | β-glucosidase | vjs.ac.vn |

| Aspergillus niger | Ginsenoside Rf | Rh1, Protopanaxatriol (PPT) | Glycosidase | mdpi.com |

| Lactobacillus rhamnosus | Ginsenoside Rb1 | Ginsenoside Rd | β-glucosidase | mdpi.com |

| Endophytic Bacterium G9y | Ginsenoside Rc | Ginsenoside Rd | α-L-arabinofuranosidase | mdpi.com |

| Penicillum fimorum (crude enzyme) | Ginsenoside Rb1 | Compound K (CK) | β-glucosidase (C-3 specific) | preprints.org |

| Commercial β-glucosidase | Ginsenoside Rb1 | Ginsenoside Rd, Rg3 | β-glucosidase (C-20 specific) | preprints.org |

| Dekkera anomala | Ginsenoside Rb1 | Ginsenoside Rd | β-glucosidase | nih.gov |

| Arthrinium sp. (endophyte) | Ginsenoside Rb1 | Rd, F2, Compound K | β-glucosidase | nih.gov |

Compound Name Index

Pharmacological Research and Mechanistic Investigations in Preclinical Models

In Vitro Cellular and Molecular Mechanisms of Vinaginsenoside R3

Vinaginsenoside R3, a saponin (B1150181) primarily isolated from Vietnamese ginseng (Panax vietnamensis), has been the subject of various in vitro studies to elucidate its pharmacological activities at the cellular and molecular level. biosynth.com Research indicates that its mechanisms of action involve the modulation of pathways associated with oxidative stress, inflammation, and cellular metabolism, which are crucial for maintaining cellular homeostasis. biosynth.com

Modulation of Oxidative Stress Pathways in Cellular Systems

Vinaginsenoside R3 has demonstrated potential in modulating oxidative stress, a key factor in the pathogenesis of numerous diseases. ijpsr.comijpsr.com

While direct studies on Vinaginsenoside R3's effect on ROS generation are limited, related ginsenosides (B1230088) have shown the capacity to decrease ROS levels. For instance, ginsenoside Rg3 has been found to reduce ROS in H9C2 cells induced with hydrogen peroxide. nih.gov Another related compound, ginsenoside Rb3, is noted to inhibit ROS-induced apoptosis. nih.gov Given that saponins (B1172615) from Vietnamese ginseng are recognized for their efficacy in modulating oxidative stress, it is plausible that Vinaginsenoside R3 shares similar ROS-influencing properties. ijpsr.comijpsr.com

Computational studies have explored the interaction of Vinaginsenoside R3 with enzymes that are significant sources of free radicals, such as endothelial nitric oxide synthase (eNOS) and cytochrome P450 2E1 (CYP2E1). ijpsr.comijpsr.com An in-silico analysis of 50 saponin derivatives from Vietnamese ginseng identified Vinaginsenoside R3 as one of the compounds with high binding affinities to both eNOS and CYP2E1. ijpsr.comijpsr.com This suggests a potential inhibitory role against these enzymes, thereby mitigating oxidative stress. ijpsr.comijpsr.com

| Compound | Target Enzyme | Binding Affinity (kJ/mol) | Key Interacting Residues |

|---|---|---|---|

| Vinaginsenoside R3 | eNOS | -8.9 | Gln249, Arg252, Ala268, Arg367, Trp449, Tyr477 |

| Vinaginsenoside R3 | CYP2E1 | -8.0 | Not specified |

Influence on Reactive Oxygen Species (ROS) Generation

Regulation of Inflammatory Signaling Cascades

The anti-inflammatory properties of ginsenosides are well-documented, often involving the modulation of key signaling pathways. While direct evidence for Vinaginsenoside R3 is emerging, studies on analogous compounds provide insight. For example, Ginsenoside Rb3 can attenuate the activation of NF-κB, a critical transcription factor in the inflammatory response, by activating JNK phosphorylation. medsci.org Similarly, Ginsenoside Re has been shown to suppress the production of pro-inflammatory mediators like IL-6 and TNF-α by blocking CAMK/ERK/JNK/NF-κB signaling in microglial cells. nih.gov Molecular docking studies have also indicated that Vinaginsenoside R2, another compound from Vietnamese ginseng, has a good binding affinity with TNF-α, suggesting a potential anti-inflammatory mechanism. researchgate.net These findings suggest that Vinaginsenoside R3 may also regulate inflammatory cascades through similar pathways.

Effects on Specific Cellular Models (e.g., neuronal cells, immune cells, tumor cell lines for mechanistic insight)

The effects of Vinaginsenoside R3 and related compounds have been investigated in various cellular models to understand their mechanistic actions.

Neuronal Cells: Research suggests a potential neuroprotective role for Vinaginsenoside R3, given its antioxidant and anti-inflammatory properties. biosynth.com Related ginsenosides have shown protective effects in neuronal models. For instance, Ginsenoside Re protects hippocampal neurons from inflammatory and neurotoxic factors released by microglial cells. nih.gov

Immune Cells: The immunomodulatory effects of ginsenosides are a significant area of research. biosynth.com Ginsenosides can enhance the phagocytic activity of macrophages and promote lymphocyte proliferation. frontiersin.orgnih.gov Specifically, oral administration of a ginsenoside Rg3-fortified preparation enhanced the phagocytic index of blood macrophages in mice. nih.gov

Tumor Cell Lines: Various ginsenosides have demonstrated anti-tumor activities in different cancer cell lines. For example, Ginsenoside Rg3 has been shown to inhibit the proliferation of lung cancer cells and induce apoptosis. amegroups.org It exerts its effects through multiple mechanisms, including the inhibition of signaling pathways like PI3K/Akt and ERK1/2, and the regulation of apoptotic proteins. amegroups.org While specific studies on Vinaginsenoside R3 in cancer cell lines are less common, the known anti-tumor effects of structurally similar ginsenosides suggest its potential in this area. nih.gov

| Cellular Model | Compound | Observed Effect | Underlying Mechanism |

|---|---|---|---|

| H9C2 Cardiomyocytes | Ginsenoside Rg3 | Decreased ROS | Activation of Keap-1/Nrf2/HO-1 pathway nih.gov |

| BV2 Microglial Cells | Ginsenoside Re | Inhibition of pro-inflammatory mediators (IL-6, TNF-α, NO, ROS) | Blockade of CAMK/ERK/JNK/NF-κB signaling nih.gov |

| Lung Cancer Cells (NCI-H1650, H520, H1963) | Ginsenoside Rg3 | Inhibition of proliferation, induction of apoptosis | Inhibition of Notch/HES1 pathway, regulation of Caspase-3/9 amegroups.org |

| Peritoneal Macrophages | Ginsenoside Rg3-fortified preparation | Enhanced phagocytic index | Indirect immunomodulatory actions nih.gov |

In Vivo Preclinical Investigations of Vinaginsenoside R3 in Animal Models

General reviews of ginseng and its saponin constituents suggest a wide range of biological activities. However, specific preclinical evidence attributing these effects directly to Vinaginsenoside R3 is sparse.

Studies in Animal Models of Neurodegenerative Conditions

Currently, there is a lack of specific published in vivo studies investigating the effects of isolated Vinaginsenoside R3 in animal models of neurodegenerative conditions such as Alzheimer's or Parkinson's disease. While some commercial suppliers suggest the compound is being explored for its potential neuroprotective properties based on general antioxidant and anti-inflammatory mechanisms associated with ginsenosides, peer-reviewed animal model data is not available to substantiate these claims. biosynth.com

Research in Animal Models of Cardiovascular Dysregulation

Similarly, dedicated in vivo research on the effects of Vinaginsenoside R3 in animal models of cardiovascular disorders like hypertension or atherosclerosis is not apparent in the current body of scientific literature. Although general statements indicate that the compound is of interest for its potential role in cardiovascular health, specific experimental evidence from animal studies is wanting. biosynth.com

Immunomodulatory Activity in Animal Systems

While various Panax extracts are known to possess immunomodulatory properties, research specifically isolating the effects of Vinaginsenoside R3 in animal immune system models is scarce. researchgate.netsemanticscholar.org One review paper mentions that some dammarane-type saponins, including Vinaginsenoside R3, have been isolated from Panax quinquefolium (American ginseng), a plant recognized for its immunomodulatory activity. semanticscholar.orgresearchgate.net However, this does not constitute direct evidence of Vinaginsenoside R3's specific role.

Assessment of Adaptogenic and Anti-Stress Properties in Animal Models

The adaptogenic and anti-stress qualities of Vietnamese ginseng have been noted, with research pointing to the saponin fraction as being responsible for these effects. tandfonline.com In studies on psychologically stressed mice, the saponin fraction of Vietnamese ginseng was found to reduce stress-related behaviors. tandfonline.com However, these studies have primarily attributed this anti-stress effect to Majonoside R2, which is a major saponin in the plant. tandfonline.com While Vinaginsenoside R3 is a known constituent of Vietnamese ginseng, its specific contribution to these adaptogenic effects has not been detailed in available animal model research. tandfonline.commedchemexpress.com

Due to the limited specific research findings for Vinaginsenoside R3 in in vivo models, data tables detailing research findings cannot be generated at this time.

Analytical Methodologies and Advanced Profiling in Research

Chromatographic Techniques for Vinaginsenoside R3 Analysis

Chromatography is a cornerstone of natural product analysis, enabling the separation of individual components from a mixture. For Vinaginsenoside R3, both high-performance and ultra-performance liquid chromatography are extensively utilized.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of ginsenosides (B1230088), including Vinaginsenoside R3. While specific HPLC parameters for the dedicated analysis of Vinaginsenoside R3 are not extensively detailed in the provided search results, the general application of HPLC for ginsenoside analysis is common practice. sci-hub.se For instance, HPLC systems equipped with detectors like a Refractive Index Detector (RID) or a Fluorescence Detector (FLD) are used for analyzing various compounds in ginseng extracts. nih.gov One study mentions the use of an Agilent 1200 series HPLC system for analyzing related compounds, highlighting the utility of this technology in the field. nih.gov Certificates of Analysis for Vinaginsenoside R3 standards often specify purity levels greater than 98% as determined by HPLC, underscoring the technique's role in quality control. biocrick.com

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. UPLC is frequently coupled with mass spectrometry for comprehensive ginsenoside profiling. sci-hub.se In several studies, UPLC systems have been instrumental in separating Vinaginsenoside R3 from other closely related ginsenosides in various ginseng preparations. nih.govmdpi.comnih.gov

A typical UPLC method involves a C18 column and a gradient elution with a mobile phase consisting of water (often with a formic acid additive) and acetonitrile (B52724). nih.govnih.gov For example, one method used a Waters ACQUITY UPLC® BEH C18 column with a gradient program that ramped up the acetonitrile concentration over a 30-minute run. nih.gov Another study utilized a CORETECS T3 column with a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile over an 80-minute run. nih.gov The improved separation efficiency of UPLC is critical for resolving isomers and minor ginsenosides like Vinaginsenoside R3 within complex extracts.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of Vinaginsenoside R3. Its ability to provide precise mass measurements and fragmentation data allows for confident identification.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) is a powerful technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup provides high-resolution and accurate mass data, which is crucial for determining the elemental composition of a compound. Numerous studies have employed UPLC-Q-TOF-MS/MS to identify and characterize Vinaginsenoside R3 in various ginseng samples. nih.govmdpi.comresearchgate.netwindows.net

In these analyses, Vinaginsenoside R3 is typically detected as a deprotonated molecule [M-H]⁻ or as an adduct with formate (B1220265) [M+HCOO]⁻ in negative ion mode, or as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ in positive ion mode. nih.govmdpi.com For example, Vinaginsenoside R3, with a chemical formula of C48H82O17, has a theoretical exact mass of 930.5547 Da. nih.gov In one study, it was observed with a precursor ion [M+H]⁺ at m/z 931.56248 and [M+Na]⁺ at m/z 953.54442. nih.gov Another study reported the [M+HCOO]⁻ adduct at m/z 975.5511. mdpi.com

Fragmentation Pattern Analysis of Vinaginsenoside R3

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns, which provide valuable structural information about the molecule. The fragmentation of Vinaginsenoside R3 typically involves the sequential loss of its sugar moieties. One study identified Vinaginsenoside R3 or its isomer by observing the deprotonated aglycone ion at m/z 443.1, which resulted from the stepwise neutral loss of three 162 Da units, corresponding to three glucose residues. Another detailed analysis tentatively identified a compound as Vinaginsenoside R3 based on its fragmentation behavior. nih.gov The characteristic fragmentation ions shared among related ginsenosides, such as the loss of glucose (Glc), help in the structural assignment. nih.gov The negative ion mode is often preferred as it can provide more informative fragmentation patterns for ginsenosides. researchgate.net

Integration of Multi-Omics Approaches for Comprehensive Profiling

The complexity of biological systems necessitates a more holistic analytical approach. Multi-omics, which integrates data from different "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics, is emerging as a powerful strategy for a comprehensive understanding of natural products and their biological context. researchgate.netccmu.edu.cn

While specific multi-omics studies focusing solely on Vinaginsenoside R3 are not prevalent in the provided search results, the application of metabolomics, a key component of multi-omics, is well-documented for ginsenoside analysis. UPLC-Q-TOF-MS-based metabolomics has been used to investigate the chemical changes in white ginseng after fermentation, where Vinaginsenoside R3 was one of the identified metabolites. nih.gov This approach allows for the simultaneous analysis of a wide range of metabolites, providing a snapshot of the metabolic state of an organism or sample. nih.govmdpi.com The integration of various omics datasets can reveal complex biological interactions and pathways affected by compounds like Vinaginsenoside R3. researchgate.netnih.gov Such integrated approaches hold the potential to elucidate the broader biological significance of Vinaginsenoside R3 in the future. ashg.org

Development of Standardized Analytical Protocols for Vinaginsenoside R3 Research

The accurate and reproducible analysis of Vinaginsenoside R3 is fundamental for its study in phytochemical research, quality control of herbal materials, and characterization of its biological activities. The development of standardized analytical protocols is crucial for ensuring consistency and comparability of data across different studies and laboratories. Research has focused on establishing robust methods for the separation, identification, and quantification of Vinaginsenoside R3, primarily utilizing advanced chromatographic and spectroscopic techniques.

Methodologies such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and High-Performance Thin-Layer Chromatography (HPTLC) form the cornerstone of Vinaginsenoside R3 analysis. phytopurify.comresearchgate.netnutraceuticalbusinessreview.com The structural elucidation of this compound has also been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.comtandfonline.com

Chromatographic and Mass Spectrometric Protocols

UPLC coupled with mass spectrometry, particularly Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) systems, has emerged as a powerful tool for the sensitive and selective analysis of ginsenosides, including Vinaginsenoside R3. nih.govmdpi.comtmrjournals.com These methods offer high resolution and speed, allowing for the separation of complex mixtures of saponins (B1172615) found in Panax species.

In a study characterizing ginsenosides in black ginseng, UPLC-QTOF-MS was used to identify Vinaginsenoside R3. nih.gov The analysis was performed in positive ion mode, identifying the compound based on its exact mass and retention time. nih.gov Another approach utilized UPLC-Q-Exactive Orbitrap/MS for the chemical differentiation of Panax genus stem-leaf, where Vinaginsenoside R3 was analyzed in negative ion mode. researchgate.net This high-resolution mass spectrometry method allows for precise mass measurements, aiding in the confident identification of the compound. researchgate.net

The development of these methods involves careful optimization of several parameters to achieve optimal separation and detection.

Table 1: Examples of UPLC-MS Parameters for Vinaginsenoside R3 Analysis To display the table in an interactive format, please view this article in a compatible browser or environment.

View Interactive Table

| Parameter | Method 1 (UPLC-QTOF-MS) nih.gov | Method 2 (UPLC-HRMS-MS/MS) researchgate.net | Method 3 (UHPLC-Q-TOF-MS) mdpi.com |

| Column | Intrada IMTAKT (3.0 × 150 mm, 3.0 µm) | Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |

| Mobile Phase | A: WaterB: Acetonitrile (ACN) | A: Ammonium acetateB: Acetonitrile | A: 0.1% Formic acid in waterB: Acetonitrile |

| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.4 mL/min |

| Column Temp. | 40 °C | 50 °C | 30 °C |

| Ionization Mode | Positive | Not specified | Negative |

| Detected Ion | [M+H]⁺, [M+Na]⁺ | Not specified | [M+HCOO]⁻ |

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are critical for structural confirmation. For Vinaginsenoside R3, specific product ions are monitored for its unambiguous identification.

Table 2: Mass Spectrometric Data for Vinaginsenoside R3 Identification To display the table in an interactive format, please view this article in a compatible browser or environment.

View Interactive Table

| Analytical Method | Precursor Ion [m/z] | Formula | Ion Mode | Key Fragment Ions [m/z] | Reference |

| UPLC-QTOF-MS | 931.56248 | C₄₈H₈₂O₁₇ | Positive | Not specified | nih.gov |

| UPLC-Q-Exactive Orbitrap/MS | 975.5511 ([M+HCOO]⁻) | C₄₈H₈₂O₁₇ | Negative | 739.7635, 576.8463, 481.3275, 324.4059 | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC) Protocols

HPTLC is a valuable technique for the qualitative and semi-quantitative analysis of herbal extracts. It allows for the parallel analysis of multiple samples and standards, making it efficient for fingerprinting and quality control. lcms.cz Standardized HPTLC methods for ginsenosides are available in pharmacopoeias and from organizations like the HPTLC Association. nutraceuticalbusinessreview.comsigmaaldrich.com These methods specify the stationary phase, mobile phase, derivatization reagent, and documentation conditions to ensure reproducible results. nutraceuticalbusinessreview.com

For the analysis of Panax species, HPTLC methods can effectively separate major ginsenosides and can be used to differentiate between various species based on their chemical profiles. sigmaaldrich.com The detection of Vinaginsenoside R3 would be part of a comprehensive fingerprint analysis.

Table 3: Standardized HPTLC Method Parameters for Ginsenoside Analysis To display the table in an interactive format, please view this article in a compatible browser or environment.

View Interactive Table

| Parameter | USP <203> Method nutraceuticalbusinessreview.com | Ph. Eur. Method nutraceuticalbusinessreview.com | HPTLC Association Method sigmaaldrich.com |

| Stationary Phase | HPTLC Si 60 F254 | HPTLC Si 60 F254 | HPTLC Si 60 F254 |

| Mobile Phase | Dichloromethane/Ethanol/Water (70:45:6.5) | Ethyl acetate/Water/Butanol (25:50:100, upper layer) | Chloroform/Ethyl acetate/Methanol/Water (15:40:22:9) |

| Derivatization | 10% Sulfuric acid in Methanol | Anisaldehyde reagent | 10% Sulfuric acid in Methanol |

| Detection | White light & UV 366 nm after heating | White light after heating | White light & UV 366 nm after heating |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of novel compounds and for the confirmation of the structure of known compounds like Vinaginsenoside R3. biocrick.comresearchgate.net The initial isolation and structural determination of Vinaginsenoside R3 from Panax vietnamensis relied heavily on chemical and spectral evidence, including 1D and 2D NMR experiments. biocrick.comjst.go.jp These analyses confirmed it as the first naturally occurring glycoside of dammarenediol II. biocrick.comtandfonline.com While not a routine analytical technique for quantification due to lower sensitivity and higher complexity compared to MS, NMR remains the gold standard for structural verification in research settings. hebmu.edu.cn

Future Research Directions and Methodological Advancements

Exploration of Undiscovered Molecular Targets and Signaling Pathways of Vinaginsenoside R3

Future research on Vinaginsenoside R3 is poised to uncover its full therapeutic potential by identifying novel molecular targets and delineating its influence on various signaling pathways. While some studies have associated ginsenosides (B1230088) with pathways like JAK2/STAT5 and NF-κB, the specific interactions of Vinaginsenoside R3 remain largely uncharted. researchgate.net A crucial area of investigation will be to move beyond the currently understood pathways and explore new protein and cellular component interactions.

In silico studies have suggested potential interactions between saponins (B1172615) from Vietnamese ginseng and tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes. researchgate.netscribd.com Future experimental research should aim to validate these computational predictions and elucidate the precise mechanisms by which Vinaginsenoside R3 may modulate TNF-α signaling. Furthermore, given the diverse biological activities attributed to ginsenosides, including anti-inflammatory, antioxidant, and anticancer effects, it is plausible that Vinaginsenoside R3 interacts with a wider array of molecular targets than currently known. researchgate.netmdpi.com Untargeted metabolomics and proteomics approaches could be instrumental in identifying these unknown targets and pathways, providing a more comprehensive understanding of its pharmacological effects.

Development of Novel Preclinical Models for Targeted Mechanistic Studies

To gain deeper insights into the specific mechanisms of action of Vinaginsenoside R3, the development of more sophisticated and targeted preclinical models is essential. While general mouse models have been used to study the effects of Vietnamese ginseng and its components, these may not be sufficient to dissect the nuanced molecular interactions of a single compound like Vinaginsenoside R3. researchgate.netscribd.com

Future research should focus on creating and utilizing advanced preclinical models such as:

Genetically engineered mouse models: These models, with specific genes knocked out or knocked in, can help to pinpoint the exact molecular targets and pathways through which Vinaginsenoside R3 exerts its effects.

Organoid cultures: Three-dimensional organoid models derived from patient tissues can provide a more physiologically relevant system to study the effects of Vinaginsenoside R3 on human tissues and diseases, bridging the gap between traditional cell culture and in vivo studies.

Disease-specific animal models: Utilizing animal models that more accurately mimic human diseases will be crucial for evaluating the therapeutic potential of Vinaginsenoside R3 in specific pathological contexts.

These advanced models will facilitate a more precise and targeted investigation of the compound's mechanisms, moving beyond broad observations to a detailed molecular understanding.

Computational Modeling and In Silico Approaches for Structure-Activity Relationship Studies

Computational modeling and in silico approaches are powerful tools for accelerating research into the structure-activity relationships (SAR) of Vinaginsenoside R3. nih.gov These methods can predict the biological activity of a compound based on its chemical structure, guiding the synthesis of more potent and selective derivatives.

Molecular Docking: This technique can predict the binding affinity and orientation of Vinaginsenoside R3 with various protein targets. iium.edu.my In silico studies have already explored the interaction of saponins with TNF-α. researchgate.netscribd.com Further docking studies against a wider range of potential targets can help to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of Vinaginsenoside R3 and its analogs with their biological activities. This can help in designing new derivatives with improved pharmacological properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of Vinaginsenoside R3 when interacting with its molecular targets, offering a more detailed picture of the binding process.

By leveraging these computational tools, researchers can rationally design and synthesize novel analogs of Vinaginsenoside R3 with enhanced therapeutic efficacy and reduced off-target effects.

Advanced Methodologies for Sustainable Production and Derivatization for Enhanced Research Utility

The sustainable production of Vinaginsenoside R3 is crucial for its continued research and potential therapeutic application, especially given that its source, Panax vietnamensis, is at high risk of extinction. researchgate.net Future research should focus on developing eco-friendly and efficient methods for its production.

Biotechnological Production: Fermentation using specific microbial strains, such as Lactobacillus plantarum, Saccharomyces cerevisiae, and Bacillus licheniformis, has shown potential for the biotransformation of ginsenosides. nih.govfrontiersin.org Research into optimizing these fermentation processes for the specific production of Vinaginsenoside R3 could provide a sustainable and scalable source. Studies have shown that fermentation can alter the profile of ginsenosides, sometimes leading to a decrease in certain compounds like Vinaginsenoside R3, highlighting the need for strain-specific optimization. nih.govfrontiersin.org

Chemical Derivatization: The development of efficient and selective chemical derivatization techniques is essential for creating a library of Vinaginsenoside R3 analogs for SAR studies. sci-hub.se Methods like enzymatic and chemical hydrolysis can be employed to modify the glycosyl moieties, potentially leading to derivatives with altered bioactivities. mdpi.com Techniques that avoid the use of harsh reagents and minimize byproducts will be particularly valuable. mdpi.com

These advanced methodologies will not only ensure a sustainable supply of Vinaginsenoside R3 for research but also facilitate the exploration of its chemical space to identify derivatives with superior therapeutic properties.

Q & A

Q. How can structural modifications enhance Vinaginsenoside R3’s bioactivity?

- Methodological Answer: Target glycosidic bonds or aglycone regions for semi-synthetic modification. For example, enzymatic hydrolysis (using β-glucosidase) can generate deglycosylated derivatives. Assess changes in bioactivity via comparative IC₅₀ values in target assays (e.g., caspase-3 activation for apoptosis) .

Data Management and Reporting

Q. What frameworks are recommended for integrating multi-omics data in Vinaginsenoside R3 research?

Q. How should researchers formulate hypotheses linking Vinaginsenoside R3’s structure to observed pharmacological effects?

- Methodological Answer: Base hypotheses on structural analogs (e.g., Ginsenoside Rs3’s p53 activation) and molecular docking simulations. For example: “Vinaginsenoside R3’s C-12 dehydroxylation enhances membrane permeability, increasing intracellular accumulation and apoptosis in p53-mutant cells.” Validate via comparative assays with structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.